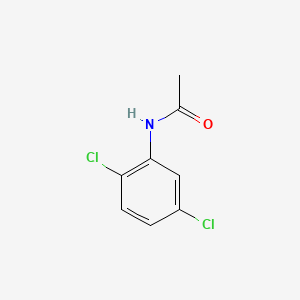

2',5'-Dichloroacetanilide

Cat. No. B1584585

Key on ui cas rn:

2621-62-7

M. Wt: 204.05 g/mol

InChI Key: ICZFWTSENFTULW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04339618

Procedure details

A 2.5 liter flask is charged with 550 g of petroleum distillate (boiling range: 110°-140° C.). With stirring, 162.0 g of 100% 2,5-dichloroaniline are then added and the mixture is warmed to 45° C., whereupon a solution forms. The 108 g of 100% acetic anhydride are added dropwise in the course of about 15 minutes and the temperature is allowed to rise to 65° C. After the reaction mixture has been stirred for 15 minutes at 65° C., the addition of 1265 g of 98% sulfuric acid is commenced, while ensuring that the temperature does not rise substantially above 70°-75° C. After addition of about 20-25% of the sulfuric acid, the precipitated acetanilide starts to dissolve. Hardly any further exothermic reaction ensues when the remainder of the sulfuric acid is added, and the temperature falls to about 60° C. The temperature of the 2-phase mixture is brought to 20°-25° C. by further cooling, and the feed of 128.2 g of 50.2% nitrating acid is commenced immediately at a temperature not higher than 25° C. The addition is complete after about 50 minutes and the reaction mixture is stirred for a further 20 minutes at 20° to 25° C.

[Compound]

Name

nitrating acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

petroleum

Quantity

550 g

Type

solvent

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1[NH2:4].[C:10](OC(=O)C)(=[O:12])[CH3:11].S(=O)(=O)(O)O.C(NC1C=CC=CC=1)(=O)C>>[CH3:11][C:10]([NH:4][C:3]1[CH:5]=[C:6]([Cl:9])[CH:7]=[CH:8][C:2]=1[Cl:1])=[O:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

162 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(N)C=C(C=C1)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

108 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Three

|

Name

|

|

|

Quantity

|

1265 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC1=CC=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Seven

[Compound]

|

Name

|

nitrating acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

petroleum

|

|

Quantity

|

550 g

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

45 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

With stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to 65° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After the reaction mixture has been stirred for 15 minutes at 65° C.

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

does not rise substantially above 70°-75° C

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Hardly any further exothermic reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

falls to about 60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is brought to 20°-25° C. by further cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is commenced immediately at a temperature not higher than 25° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture is stirred for a further 20 minutes at 20° to 25° C.

|

|

Duration

|

20 min

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |